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Compound of Interest

Compound Name: Trilaciclib hydrochloride

Cat. No.: B560558 Get Quote

Introduction

Trilaciclib hydrochloride, also known as G1T28, is a first-in-class, transient inhibitor of cyclin-

dependent kinases 4 and 6 (CDK4/6).[1][2][3] It is administered intravenously prior to

chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-

induced myelosuppression.[1][2] By inducing a temporary and reversible G1 cell cycle arrest in

HSPCs, Trilaciclib shields these cells from the damaging effects of cytotoxic agents that target

rapidly dividing cells.[4][5] This proactive myelopreservation strategy helps maintain the

integrity of the bone marrow and supports the production of neutrophils, red blood cells, and

platelets.[1][4] This technical guide provides a comprehensive overview of the preclinical

pharmacokinetics of Trilaciclib hydrochloride, including its mechanism of action,

physicochemical properties, and key ADME (Absorption, Distribution, Metabolism, and

Excretion) characteristics observed in preclinical studies.

Mechanism of Action: CDK4/6 Inhibition and Cell Cycle
Arrest
Trilaciclib's primary mechanism of action is the potent and selective inhibition of CDK4 and

CDK6.[6][7] These kinases are crucial for the progression of the cell cycle from the G1 (first

gap) phase to the S (synthesis) phase.[4][8] By inhibiting CDK4/6, Trilaciclib prevents the

phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[5] This action

maintains the Rb-E2F transcription factor complex, thereby blocking the expression of genes

required for DNA replication and leading to cell cycle arrest in the G1 phase.[4][5] In the context
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of myelopreservation, this transient G1 arrest in HSPCs makes them less susceptible to the

cytotoxic effects of chemotherapy.[1][4]
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Caption: Simplified signaling pathway of Trilaciclib's mechanism of action.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of

Trilaciclib hydrochloride.

Table 1: Physicochemical Properties
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Property Value Reference

Molecular Formula C₂₄H₃₀N₈O · 2HCl [7]

Molecular Weight 519.5 g/mol [7]

Appearance Solid [7]

Solubility
Slightly soluble in Ethanol and

PBS (pH 7.2)
[7]

pKa (strongest basic) 7.65 [9]

pKa (strongest acidic) 11.59 [9]

Table 2: In Vitro Kinase Inhibitory Activity
Target IC₅₀ (nM) Reference

CDK4/cyclin D1 1 [7]

CDK6/cyclin D3 4 [7]

CDK9/cyclin T 50 [7]

CDK2/cyclin A 1,290 [7]

CDK5/p35 1,240 [7]

CDK5/p25 1,710 [7]

CDK2/cyclin E 2,510 [7]

CDK7/cyclin H/Mat1 4,640 [7]

Table 3: In Vitro Cellular Activity
Cell Line Assay Endpoint Value Reference

Hs68 Cell Cycle Arrest EC₅₀ 30 nM [7]

A2058 Cell Cycle Arrest - Inactive [7]

Table 4: In Vivo Pharmacokinetics in Animal Models
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Species Dose (mg/kg) Route Key Findings Reference

Mice 50, 100, 150 Oral

Induces

reversible cell

cycle arrest of

HSPCs.

[7]

Mice 100 Oral

Prevents

etoposide-

induced

apoptosis of

bone marrow

cells.

[7]

Mice 150 Oral

Prevents

myelosuppressio

n induced by 5-

fluorouracil.

[7]

Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and Tmax from preclinical

studies are not consistently reported in the provided search results. The focus of the available

literature is more on the pharmacodynamic effects.

Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.

Kinase Assays
Objective: To determine the inhibitory activity of Trilaciclib against a panel of cyclin-

dependent kinases.

Methodology: Kinase assays were performed using microfluidic kinase detection technology.

The specific enzymes tested included CDK2/CYCLIN A, CDK2/CYCLIN E, CDK4/CYCLIN

D1, CDK6/CYCLIN D3, CDK5/p25, CDK5/p35, CDK7/CYCLIN H-MAT1, and CDK9/CYCLIN

T.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.caymanchem.com/product/37297
https://www.caymanchem.com/product/37297
https://www.caymanchem.com/product/37297
https://www.invivochem.com/trilaciclib-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The concentration of Trilaciclib required to inhibit 50% of the kinase activity

(IC₅₀) was calculated.
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Caption: General workflow for determining the in vitro kinase inhibitory activity.

Cell Cycle Analysis
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Objective: To assess the effect of Trilaciclib on cell cycle progression in CDK4/6-dependent

and -independent cell lines.

Cell Lines:

Hs68 (CDK4/6-dependent)[7]

WM2664 (CDK4/6-dependent)[3]

A2058 (CDK4/6-independent)[7]

Methodology:

Cells were treated with varying concentrations of Trilaciclib (e.g., 10, 30, 100, 300, 1,000,

or 3,000 nM) or DMSO (vehicle control) for a specified duration (e.g., 4, 8, 16, or 24

hours).[3][6]

Following treatment, cells were harvested and fixed in ice-cold methanol.[6]

Fixed cells were stained with a solution containing propidium iodide (20 µg) and RNAse A

(50 µg) in a phosphate-buffered saline solution without calcium and magnesium (PBS-

CMF) supplemented with 1% bovine serum albumin (BSA).[6]

Samples were analyzed using a flow cytometer to determine the percentage of cells in

each phase of the cell cycle (G1, S, G2/M).[6]

Data Analysis: The effective concentration of Trilaciclib that caused 50% of the maximal

effect on G1 arrest (EC₅₀) was determined for the CDK4/6-dependent cell lines.[7]

In Vivo Myelosuppression Models
Objective: To evaluate the ability of Trilaciclib to protect bone marrow from chemotherapy-

induced damage in animal models.

Animal Models: Mice (e.g., FVB/N or C57Bl/6)[9]

Methodology:
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Mice were administered Trilaciclib orally at various doses (e.g., 50, 100, or 150 mg/kg).[7]

Following Trilaciclib administration, a chemotherapeutic agent such as 5-fluorouracil (5-

FU) or etoposide was administered.[7]

Bone marrow cells were collected at specified time points to assess apoptosis and cell

cycle status.[7]

Peripheral blood counts were monitored to evaluate the extent of myelosuppression and

the rate of recovery.[6]

Data Analysis: The effects of Trilaciclib pretreatment on chemotherapy-induced apoptosis,

changes in blood cell lineages, and the overall recovery of blood counts were analyzed and

compared to control groups receiving chemotherapy alone.
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Caption: Workflow for the in vivo myelosuppression experimental model.

Summary of Preclinical ADME Profile
Absorption: Trilaciclib has been administered orally in preclinical studies, indicating it is orally

available.[3] However, for its clinical application in myelopreservation, it is administered

intravenously.[1]
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Distribution: The unbound fraction of Trilaciclib in human plasma is approximately 30% (data

on file with G1 Therapeutics, as cited in a clinical study).[10]

Metabolism: Trilaciclib undergoes extensive metabolism, with less than 10% of the parent

drug recovered in excreta.[10] The parent molecule is the main circulating compound after

intravenous administration.[10] In vitro studies indicated that Trilaciclib is a substrate and

time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4).[10] A major human metabolite,

M8, was identified in clinical trials but was not predicted from in vitro metabolism studies.[11]

Excretion: Excretion of Trilaciclib and its metabolites occurs primarily through the fecal route,

with a minor contribution from renal excretion.[10]

Transporter Interactions: In vitro studies have shown that Trilaciclib is an inhibitor of

multidrug and toxin extrusion protein 1 (MATE1), MATE2-K, organic cation transporter 1

(OCT1), and OCT2.[10]

Conclusion
The preclinical pharmacokinetic and pharmacodynamic profile of Trilaciclib hydrochloride
demonstrates its potent and selective inhibition of CDK4/6, leading to a transient G1 cell cycle

arrest. This mechanism has been effectively leveraged for the myelopreservation of

hematopoietic stem and progenitor cells during chemotherapy. In vitro studies have established

its selectivity for CDK4/6 over other kinases, and cellular assays have confirmed its activity in

CDK4/6-dependent cell lines. In vivo animal models have further validated its ability to mitigate

chemotherapy-induced myelosuppression. While it undergoes extensive metabolism, the

parent compound remains the predominant circulating entity. These preclinical findings

provided a strong rationale for the clinical development of Trilaciclib as a novel supportive care

agent for patients undergoing chemotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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